![molecular formula C17H22N2O2 B5846149 N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as CPP-115, is a compound that has gained significant attention in scientific research due to its potential therapeutic uses. It is a derivative of vigabatrin, an antiepileptic drug that has been used for decades. CPP-115 has been shown to be a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. In
Applications De Recherche Scientifique
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been studied extensively for its potential therapeutic uses. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In addition, N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and nicotine addiction.
Mécanisme D'action
N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is a potent inhibitor of GABA aminotransferase, an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This is thought to be responsible for the anticonvulsant, anxiolytic, and analgesic effects of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide.
Biochemical and Physiological Effects
In addition to its effects on GABA levels in the brain, N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of the neuropeptide Y (NPY) in the brain, which is involved in the regulation of appetite and stress. N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows for the use of lower doses of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, reducing the potential for off-target effects. However, one limitation of using N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is its relatively short half-life in the body, which may require frequent dosing in animal studies.
Orientations Futures
There are many potential future directions for the use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in scientific research. One area of interest is the potential use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of addiction. Further studies are needed to determine the efficacy of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in reducing drug-seeking behavior in humans. Another area of interest is the potential use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Finally, the potential use of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of epilepsy and other neurological disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide involves the reaction of N-cyclopentyl-4-formylbenzamide with pyrrolidine-2-one in the presence of a reducing agent. The reaction yields N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide as a white solid with a melting point of 170-175°C. The purity of N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide can be determined using high-performance liquid chromatography (HPLC) and mass spectrometry.
Propriétés
IUPAC Name |
N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-6-3-11-19(16)12-13-7-9-14(10-8-13)17(21)18-15-4-1-2-5-15/h7-10,15H,1-6,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROTUYZFXBZSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
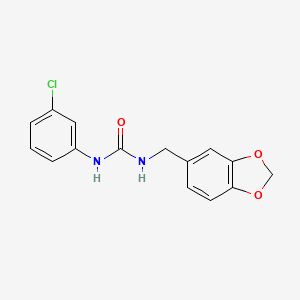
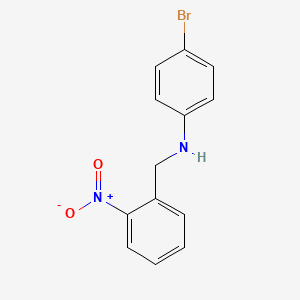
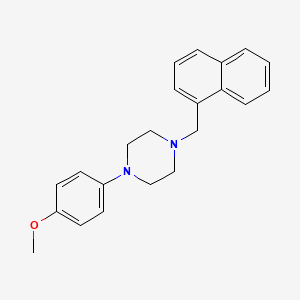
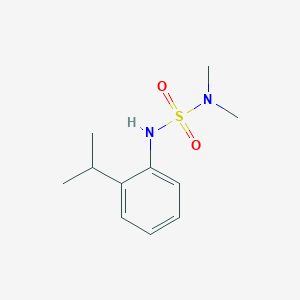
![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)




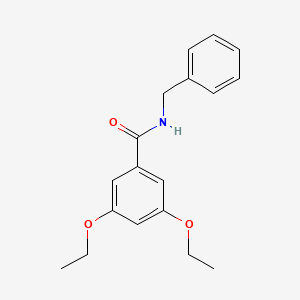

![isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)
![N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)